5-Methyloxazole-2-carboxylic acid
Overview
Description
5-Methyloxazole-2-carboxylic acid is an organic compound with the molecular formula C5H5NO3 . It has an average mass of 127.098 Da and a monoisotopic mass of 127.026939 Da .
Molecular Structure Analysis
The molecular structure of 5-Methyloxazole-2-carboxylic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Scientific Research Applications
Antiallergic Activity
5-Methyloxazole derivatives have shown promise in antiallergic applications. A study by Buckle et al. (1983) explored antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, derived from 5-(aryloxy)-v-triazole-4-carboxylic acids, demonstrating significant antiallergic activity in rat passive cutaneous anaphylaxis (PCA) screens (Buckle et al., 1983).
Synthetic Applications
The reactivity of oxazoles, including 5-methyloxazole-2-carboxylic acid derivatives, in synthetic chemistry is significant. Wasserman et al. (1981) showed how oxazoles can be used as precursors for activated carboxylic acids, aiding in the synthesis of macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
Gold Catalysis in Oxazole Synthesis
Gold catalysis has been employed for the mild synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides, as demonstrated by Hashmi et al. (2004). This methodology offers a mild and efficient approach for oxazole synthesis, including 5-methyloxazole derivatives (Hashmi et al., 2004).
Antimicrobial Agents
5-Methyloxazole-2-carboxylic acid and its derivatives have been used to create novel antimicrobial agents. Vodela et al. (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles with benzoxazole-2-carboxylic acid as a raw material, displaying potential antimicrobial activity against various bacteria (Vodela et al., 2013).
Total Synthesis of Natural Products
In the total synthesis of complex natural products like siphonazoles, 5-methyloxazole-2-carboxylic acid derivatives serve as critical intermediates. Zhang et al. (2009) described the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its application in synthesizing siphonazoles A and B (Zhang et al., 2009).
Cross-Coupling Reactions
The carboxylic acid anion moiety of oxazoles, including 5-methyloxazole-2-carboxylic acid, has been utilized in cross-coupling reactions for selective synthesis. Houpis et al. (2010) used this approach in the synthesis of nicotinic acids and triazoles (Houpis et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPPPGVWSBDXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627297 | |
Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazole-2-carboxylic acid | |
CAS RN |
45676-69-5 | |
Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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